Orgaran-dermatan sulfate
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Overview
Description
Orgaran-dermatan sulfate is a component of the anticoagulant drug danaparoid sodium, marketed under the brand name Orgaran. Danaparoid sodium is a mixture of three glycosaminoglycans: heparan sulfate, dermatan sulfate, and chondroitin sulfate . Dermatan sulfate is a glycosaminoglycan that plays a crucial role in various biological processes, including anticoagulation, wound healing, and tissue development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dermatan sulfate is typically extracted from porcine intestinal mucosa along with heparan sulfate and chondroitin sulfate . The extraction process involves enzymatic depolymerization, where enzymes such as chondroitinase ABC are used to degrade chondroitin sulfate and dermatan sulfate into their individual unsaturated disaccharides . These disaccharides are then quantified using methods like 1H NMR spectroscopy and UV detection .
Industrial Production Methods
The industrial production of danaparoid sodium involves the extraction of glycosaminoglycans from porcine intestinal mucosa. The extracted glycosaminoglycans are then purified and quantified using advanced analytical techniques such as high-performance size exclusion chromatography (HP-SEC) and 2D heteronuclear single quantum coherence (HSQC) NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Dermatan sulfate undergoes various chemical reactions, including:
Oxidation: Dermatan sulfate can be oxidized to form oxidized residues of hexosamines and uronic acids.
Reduction: Reduction reactions can be performed using reductants like 2-picoline borane.
Substitution: Substitution reactions involve the modification of sulfate groups on the glycosaminoglycan chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.
Reduction: Reductants like 2-picoline borane are used under aqueous conditions.
Substitution: Sulfate group modifications are typically carried out using sulfur trioxide-pyridine complex.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of dermatan sulfate, as well as substituted glycosaminoglycan chains .
Scientific Research Applications
Dermatan sulfate has a wide range of scientific research applications, including:
Mechanism of Action
Dermatan sulfate exerts its anticoagulant effects by inhibiting activated factor X (Factor Xa) and activated factor II (Factor IIa) . It also interacts with heparin cofactor II to enhance its inhibitory effect on thrombin . The molecular targets and pathways involved include the inhibition of thrombin generation and the inactivation of coagulation factors .
Comparison with Similar Compounds
Similar Compounds
- Heparan sulfate
- Chondroitin sulfate
- Heparin
- Keratan sulfate
Comparison
Dermatan sulfate is unique in its ability to interact with heparin cofactor II and its specific role in tissue development and wound healing . Unlike heparin, dermatan sulfate has a lower degree of sulfation and different protein-binding properties, making it suitable for patients intolerant to heparin . Heparan sulfate and chondroitin sulfate share structural similarities with dermatan sulfate but differ in their specific biological functions and applications .
Properties
Molecular Formula |
C28H44N2O29S2 |
---|---|
Molecular Weight |
936.8 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H44N2O29S2/c1-5(33)29-9-18(16(58-60(45,46)47)7(3-31)51-25(9)44)53-28-15(39)20(14(38)22(57-28)24(42)43)55-26-10(30-6(2)34)19(17(8(4-32)52-26)59-61(48,49)50)54-27-13(37)11(35)12(36)21(56-27)23(40)41/h7-22,25-28,31-32,35-39,44H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50)/t7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17+,18-,19-,20+,21-,22-,25-,26+,27-,28-/m1/s1 |
InChI Key |
TZADOBFCMDCWTC-FUSXTLMJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O |
Origin of Product |
United States |
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